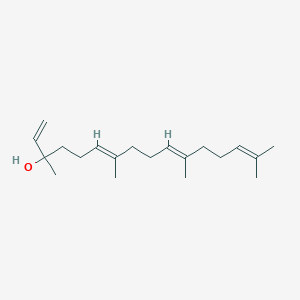

Geranyllinalool

描述

Significance of Diterpenoids in Biological Systems

Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units. mdpi.commdpi.com They play crucial roles in various biological systems, exhibiting a wide array of functions. In plants, diterpenoids are involved in primary metabolism, such as the gibberellins (B7789140) which are vital plant hormones regulating growth and development. researchgate.net They also function as key components of plant defense, acting as toxins and deterrents against herbivores and pathogens. jmb.or.krnih.gov Beyond the plant kingdom, diterpenoids isolated from marine organisms and fungi have shown potent pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comnih.govmdpi.com The vast structural diversity of diterpenoids contributes to their functional versatility, making them a subject of intense research in fields ranging from chemical ecology to drug discovery. mdpi.comjmb.or.kr

Academic Context of Geranyllinalool within Plant Secondary Metabolism

This compound is classified as a secondary metabolite. Unlike primary metabolites that are essential for the basic survival of the plant, secondary metabolites are involved in the interaction of the plant with its environment. mdpi.com The production of this compound is often induced in response to biotic stresses, such as herbivore attacks. nih.govnih.gov It serves as a precursor to other volatile and non-volatile compounds that play critical roles in plant defense. nih.govoup.com For instance, this compound is the direct precursor to the C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile compound released by many plants upon herbivore damage to attract predators and parasitoids of the attacking herbivores. nih.govnih.govgenome.jp It is also a precursor to non-volatile defense compounds like 17-hydroxythis compound diterpene glycosides (HGL-DTGs) in Nicotiana species, which are toxic to herbivores. nih.govnih.gov

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. A primary focus has been the elucidation of its biosynthetic pathway, including the identification and characterization of the enzymes responsible for its synthesis, namely this compound synthases (GLS). nih.govmdpi.comrroij.com Studies have explored the genetic regulation of these enzymes and how their expression is induced by environmental cues like herbivory and signaling molecules such as jasmonic acid. nih.govnih.gov Another significant area of research is its ecological role, particularly its function as a precursor to defense compounds that mediate interactions between plants, herbivores, and their natural enemies. nih.govnih.gov More recently, biotechnological approaches have gained prominence, with researchers engineering microorganisms like Escherichia coli and cyanobacteria to produce this compound, aiming for sustainable and cost-effective production for various applications, including as a precursor for pharmaceuticals and as a fragrance ingredient. nih.govrroij.comd-nb.infonih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXAJNQKSIPGB-HQSZAHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883645 | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-21-9, 68931-30-6 | |

| Record name | Geranyllinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyllinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 68931-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymology of Geranyllinalool

Elucidation of Geranyllinalool Biosynthetic Pathways

The journey to synthesizing this compound begins with fundamental building blocks and follows a conserved route in the broader scheme of terpenoid biosynthesis.

Prenyl Diphosphate (B83284) Precursors and Their Role

All terpenoids, including this compound, originate from the five-carbon precursors isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.govibs.fr These universal C5 units are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comibs.frontosight.ai

The synthesis of this compound specifically utilizes geranylgeranyl diphosphate (GGPP), a C20 prenyl diphosphate. nih.gov GGPP is formed by the sequential head-to-tail condensation of one DMAPP molecule with three IPP molecules. nih.govnih.gov This crucial intermediate serves as the direct substrate for the enzyme responsible for producing this compound. nih.gov The formation of these prenyl diphosphate precursors is catalyzed by a class of enzymes known as prenyltransferases or isoprenyl diphosphate synthases (IDS). nih.govoup.com

Isopentenyl Diphosphate and Dimethylallyl Diphosphate Condensation

The condensation of IPP and DMAPP is a fundamental process in the biosynthesis of all terpenes. nih.gov This reaction is catalyzed by enzymes that facilitate the ionization of the allylic diphosphate ester, leading to the formation of longer-chain prenyl diphosphates. mdpi.comnih.gov The initial condensation of one IPP and one DMAPP molecule yields geranyl diphosphate (GPP, C10), the precursor for monoterpenes. mdpi.comnih.gov Subsequent addition of another IPP molecule results in farnesyl diphosphate (FPP, C15), the precursor for sesquiterpenes. mdpi.comnih.gov The final addition of an IPP molecule to FPP produces GGPP, the C20 precursor required for the synthesis of diterpenes like this compound. mdpi.comnih.govnih.gov

Functional Characterization of this compound Synthases (GLSs)

The key enzymes responsible for the direct synthesis of this compound are known as this compound synthases (GLSs). These enzymes belong to the large and diverse family of terpene synthases (TPS).

Classification of Terpene Synthase (TPS) Gene Family Members with GLS Activity

Plant terpene synthases are classified into several subfamilies, designated TPS-a through TPS-h. mdpi.com this compound synthase activity has been identified in enzymes belonging to different TPS subfamilies, suggesting an independent evolution of this function. nih.gov

Notably, GLSs have been found within the TPS-e/f subfamily . For instance, a GLS from Arabidopsis thaliana (AtTPS04) and from tomato (Solanum lycopersicum, SlGLS) are members of this clade. nih.gov These enzymes are part of an ancient branch of diterpene synthases. nih.govoup.com Additionally, GLS activity has been reported in the TPS-g subfamily . nih.gov For example, enzymes from Medicago truncatula and Phaseolus lunatus in this subfamily can produce this compound from GGPP. nih.gov

The existence of GLSs in different subfamilies highlights the complexity of terpenoid evolution and the various strategies plants have developed to produce this important compound.

Molecular Cloning and Expression Analysis of GLS Genes

The genes encoding GLSs have been successfully cloned and characterized from a variety of plant species. For example, the SgGES gene was cloned from Salvia guaranitica, encoding an 867-amino-acid protein. mdpi.comresearchgate.net In Camellia sinensis, a unigene designated CsTPS4 was identified and cloned, showing homology to the Arabidopsis this compound synthase. actahort.org Overexpression of the SgGES gene in tobacco (Nicotiana tabacum) resulted in the production of (E,E)-geranyllinalool, confirming its function in vivo. mdpi.comresearchgate.net

Expression analysis of GLS genes often reveals tissue-specific and inducible patterns. In Salvia guaranitica, the SgGES gene showed the highest expression in flowers. mdpi.comresearchgate.net In tomato, SlGLS transcripts are not typically found under normal growth conditions but are induced by treatments with methyl jasmonate (MeJA) and alamethicin (B1591596), which mimic biotic stress. nih.gov Similarly, in Nicotiana attenuata, while NaGLS is constitutively expressed in leaves and flowers, its expression can be further induced by MeJA. nih.gov In tea, the expression of CsTPS4 was upregulated during the withering and fermentation stages of oolong tea processing. actahort.org

Enzymatic Reaction Mechanisms of GLSs

This compound synthases catalyze the conversion of GGPP to this compound. nih.gov The reaction mechanism involves a two-step process. First, the enzyme facilitates the ionization of the diphosphate group from the GGPP substrate, forming a geranylgeranyl cation. nih.govnih.gov This is followed by an allylic rearrangement and the subsequent quenching of the carbocation with a water molecule, resulting in the formation of the tertiary alcohol, this compound. nih.govnih.gov This mechanism is analogous to that of linalool (B1675412) synthase and nerolidol (B1678203) synthase, which use GPP and FPP as substrates, respectively. nih.gov

GLS enzymes typically contain a conserved DDXXD motif, which is essential for the ionization-initiated reaction mechanism common to most terpene synthases. uni-hannover.de The catalytic activity of GLSs is dependent on the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, which act as cofactors. uniprot.org

Substrate Specificity and Catalytic Efficiency of GLSs

This compound synthases (GLSs) are a class of terpene synthases (TPSs) that catalyze the formation of this compound from geranylgeranyl diphosphate (GGPP). nih.govebi.ac.uk While these enzymes primarily utilize GGPP, some exhibit a degree of promiscuity, acting on other isoprenyl diphosphate substrates.

The catalytic efficiency of terpene synthases, including GLSs, is notably lower when compared to other enzyme classes. researchgate.net Typical catalytic rates (kcat) are often in the range of 10⁻² to 10⁻⁵ s⁻¹. researchgate.net For instance, the tomato (Solanum lycopersicum) GLS, SlGLS, displays a Km value of 18.7 µM for GGPP and a turnover rate (kcat) of 6.85 s⁻¹. nih.govresearchgate.net Research has shown that some GLSs can also utilize farnesyl diphosphate (FPP) and geranyl diphosphate (GPP) as substrates, producing (E)-nerolidol and linalool, respectively, albeit with significantly lower efficiency. nih.govresearchgate.netnih.gov For example, SlGLS has a 55-fold lower efficiency when acting on FPP compared to GGPP. nih.gov Similarly, LnTPS3 from the basal dicot Laurus nobilis is four times more efficient with GGPP as a substrate than with FPP. nih.gov This substrate flexibility, although less efficient, highlights the adaptive nature of these enzymes. rsc.orgnih.gov The product specificity of these enzymes is largely determined by how well the substrate carbocation is stabilized within the enzyme's active site. frontiersin.org

Table 1: Catalytic Properties of Characterized this compound Synthases

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) |

| SlGLS | Solanum lycopersicum | GGPP | 18.7 | 6.85 | This compound |

| SlGLS | Solanum lycopersicum | FPP | - | - | (E)-Nerolidol (lower efficiency) |

| LnTPS3 | Laurus nobilis | GGPP | - | - | This compound (higher efficiency) |

| LnTPS3 | Laurus nobilis | FPP | - | - | (E)-Nerolidol (lower efficiency) |

| AtTPS04 | Arabidopsis thaliana | GGPP | - | - | (E,E)-Geranyllinalool |

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Transcriptional and Post-Transcriptional Regulation of GLS Genes

The production of this compound is tightly controlled at the genetic level, with the expression of GLS genes being influenced by tissue type, developmental stage, and various external cues.

Gene Expression Patterns in Plant Tissues

The expression of GLS genes varies significantly across different plant tissues. In Salvia guaranitica, the SgGES gene shows the highest expression in flowers, followed by flowering buds, young leaves, roots, old leaves, and stems. mdpi.com This pattern is consistent with the high expression of terpene synthase genes often observed in floral and young leaf tissues. mdpi.com Similarly, in Nicotiana attenuata, NaGLS is constitutively expressed in flowers and, to a lesser extent, in leaves. researchgate.net In contrast, the tomato SlGLS gene is not typically expressed in any tissue under normal growth conditions. nih.govuva.nl

**Table 2: Relative Expression of SgGES Gene in Different Tissues of *Salvia guaranitica***

| Plant Tissue | Relative Expression Level |

| Flowers | Highest |

| Flowering Buds | High |

| Young Leaves | Medium |

| Roots | Medium |

| Old Leaves | Low |

| Stems | Lowest |

Data based on qRT-PCR analysis. mdpi.comresearchgate.net

Induction by Environmental Stimuli and Elicitors

The expression of GLS genes is often strongly induced by both biotic and abiotic stresses. mdpi.commdpi.com Herbivore attack is a potent inducer of GLS expression. nih.govebi.ac.uk For instance, in Arabidopsis thaliana, infestation by Plutella xylostella larvae leads to the upregulation of AtTPS04 (a GLS gene). nih.gov Similarly, application of the fungal elicitor alamethicin has been shown to induce GLS expression in both Arabidopsis and tomato. nih.govresearchgate.netuva.nl Abiotic factors such as high temperature and light intensity can also trigger the emission of various terpenes, suggesting a role for these stresses in regulating terpene synthase gene expression. nih.gov

Hormonal Regulation of this compound Biosynthesis

Phytohormones, particularly jasmonates, play a crucial role in regulating this compound biosynthesis. nih.gov The application of methyl jasmonate (MeJA) has been shown to induce the expression of GLS genes in several plant species, including tomato (Solanum lycopersicum), Nicotiana attenuata, and Arabidopsis thaliana. nih.govresearchgate.netuva.nl In Arabidopsis, the induction of GES transcription by elicitors like alamethicin is dependent on the jasmonic acid (JA) signaling pathway and requires the F-box protein COI1, a central regulator of JA-mediated responses. nih.govuni-hannover.deoup.com This induction, however, appears to be independent of other stress hormones like salicylic (B10762653) acid (SA) and ethylene. nih.govuni-hannover.de In pepper (Capsicum annuum), GERANYL LINALOOL SYNTHASE is induced by JA treatment. oup.com The regulatory mechanism often involves transcription factors such as MYC2, which is a central component of the MeJA signaling pathway and controls the expression of numerous secondary metabolism genes, including those for terpene synthases. mdpi.combiorxiv.orgfrontiersin.orgplos.org

Evolutionary Analysis of this compound Synthases

The evolutionary history of GLSs provides insights into the diversification of terpene metabolism in plants. Phylogenetic studies place GLSs within the broader family of terpene synthases, revealing their relationships to other TPS subfamilies.

Phylogenetic Relationships within Terpene Synthase Families

The plant terpene synthase (TPS) gene family is generally divided into several subfamilies, designated TPS-a through TPS-g. researchgate.net this compound synthases have been identified in different subfamilies, indicating convergent evolution of this function. For example, GLSs from the Solanaceae family, such as those from tomato and Nicotiana attenuata, as well as the Arabidopsis GLS (AtTPS04), belong to the TPS-e/f clade. nih.govresearchgate.netuva.nl In contrast, two GLSs from the Fabaceae family are classified within the TPS-g clade. researchgate.net Phylogenetic analysis suggests that the branch containing the TPS-e/f clade GLSs diverged from the kaurene synthase (KS) lineage, which is also part of the TPS-e/f clade, before the evolutionary split between angiosperms and gymnosperms. nih.gov This indicates that this compound may be one of the earliest specialized metabolites produced by plant TPS enzymes. nih.gov The SgGES from Salvia guaranitica has been classified into the TPS-a subfamily, which is known to contain mono-, sesqui-, and diterpene synthases. mdpi.com This wide distribution across different subfamilies highlights the evolutionary plasticity of the TPS family. researchgate.netoup.comfrontiersin.org

Diversification of Terpene Synthase Enzymes in Angiosperms

The biosynthesis of this compound in angiosperms is a testament to the remarkable diversification of terpene synthase (TPS) enzymes. These enzymes are the gatekeepers of terpenoid chemical diversity, catalyzing the conversion of acyclic prenyl diphosphate precursors into a vast array of cyclic and acyclic terpene scaffolds. frontiersin.org this compound synthases (GLS) are a specific type of monofunctional class I diterpene synthase (diTPS) that directly utilize geranylgeranyl diphosphate (GGPP) as a substrate. frontiersin.org

Research has revealed that GLSs in angiosperms have evolved through distinct evolutionary pathways, primarily associated with different clades of the TPS gene family. frontiersin.orgnih.gov The majority of identified GLSs belong to an ancient branch within the TPS-e/f clade. frontiersin.org Phylogenetic analyses strongly suggest that this branch diverged from the kaurene synthase (KS) lineage, which is also part of the TPS-e/f clade, even before the evolutionary split between gymnosperms and angiosperms. nih.govoup.comresearchgate.net This indicates that the enzymatic function of producing this compound is an ancient trait in vascular plants. oup.comnih.gov

GLSs from the TPS-e/f clade have been characterized in a variety of eudicot species, including members of the Solanaceae (tomato, Nicotiana attenuata), Brassicaceae (Arabidopsis thaliana), and Vitaceae (Vitis vinifera). nih.govresearchgate.net The presence of a GLS gene belonging to this ancient subclade has also been confirmed in the basal dicot Laurus nobilis, further supporting the hypothesis of an early evolutionary origin for this enzyme activity. oup.comnih.gov In these cases, the GLSs specifically catalyze the ionization of the diphosphate ester bond in GGPP, leading to the formation of the acyclic alcohol this compound without subsequent cyclization. frontiersin.org

Interestingly, a separate evolutionary route to this compound biosynthesis has been identified in the Fabaceae (legume) family. frontiersin.orgnih.gov GLSs from species like Phaseolus lunatus (lima bean) and Medicago truncatula are found within the TPS-g clade. nih.govresearchgate.net These enzymes are often multi-substrate, capable of converting farnesyl diphosphate (FPP) and geranyl diphosphate (GPP) into nerolidol and linalool, respectively, sometimes more efficiently than their conversion of GGPP to this compound. nih.govuva.nl This suggests a more recent evolution of GLS activity within this clade, possibly arising from mono- or sesquiterpene synthases that broadened their substrate specificity. frontiersin.org

The diversification of TPS enzymes, leading to the evolution of GLSs in different clades, highlights the evolutionary plasticity that has allowed angiosperms to harness this compound and its derivatives for various ecological roles, such as defense against herbivores. frontiersin.orgnih.gov

| Enzyme/Gene | Plant Species | TPS Clade | Primary Product from GGPP | Other Products |

| SlGLS (TPS46) | Solanum lycopersicum (Tomato) | TPS-e/f | This compound | Nerolidol (from FPP) |

| NaGLS | Nicotiana attenuata | TPS-e/f | This compound | - |

| AtTPS04 (AtGLS) | Arabidopsis thaliana | TPS-e/f | This compound | - |

| VvPNLNGl1 | Vitis vinifera (Grape) | TPS-e/f | (E,E)-Geranyllinalool | (E)-Nerolidol (from FPP) |

| LnTPS3 | Laurus nobilis (Bay Laurel) | TPS-e/f | This compound | - |

| PlTPS2/PlTPS4 | Phaseolus lunatus (Lima Bean) | TPS-g | This compound | Linalool, Nerolidol |

| MtTPS3 | Medicago truncatula | TPS-g | This compound | Linalool, Nerolidol |

Biological and Ecological Roles of Geranyllinalool and Its Derivatives

Role in Plant Defense Mechanisms

Plants have developed sophisticated direct and indirect defense strategies to counteract herbivory. uni-hannover.denih.gov Geranyllinalool and its derivatives are integral components of these defensive systems. ontosight.ai

This compound and its related compounds can directly deter or harm herbivores through various mechanisms, including antifeedant, insecticidal, and repellent actions. For instance, this compound itself is recognized as an insecticidal component found in pine wood. sigmaaldrich.comresearchgate.net It has also been identified in the defensive secretions of certain termite species. oup.com Glycosides of this compound, in particular, exhibit potent antifeedant properties. mdpi.comufsm.br In wild tobacco (Nicotiana attenuata), these glycosides function as effective antifeedants against the adapted herbivore, the tobacco hornworm (Manduca sexta). nih.gov

Table 1: Direct Defensive Actions of this compound and its Derivatives

| Compound/Derivative | Defensive Property | Target Organism(s) | Source(s) |

| This compound | Insecticidal | Xylophagous insects, various ant species | sigmaaldrich.comresearchgate.net |

| This compound | Repellent | Mosquitoes, termites, human body lice | capes.gov.brresearchgate.net |

| This compound Glycosides (HGL-DTGs) | Antifeedant | Tobacco hornworm (Manduca sexta) | mdpi.comnih.gov |

Beyond its direct effects, this compound is a key player in indirect plant defense. uni-hannover.de This strategy involves the plant releasing specific volatile organic compounds that attract the natural enemies of the attacking herbivores, such as predators or parasitoids. nih.gov this compound is the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT), a volatile compound widely emitted by herbivore-damaged plants. nih.govoup.com

The formation of TMTT begins with the synthesis of its precursor, (E,E)-geranyllinalool, from geranylgeranyl diphosphate (B83284) (GGPP). nih.govresearchgate.net This reaction is catalyzed by the enzyme this compound synthase (GLS). nih.gov Following its synthesis, (E,E)-geranyllinalool is converted into the volatile TMTT through a process of enzymatic oxidative degradation. mdpi.comresearchgate.net This conversion is a critical step in the plant's induced defense response, often triggered by herbivore feeding. researchgate.net In Arabidopsis, the enzyme TPS04 has been identified as a this compound synthase responsible for the first step in TMTT formation. nih.gov

The release of TMTT from herbivore-damaged tissues serves as a chemical cry for help. nih.gov This volatile compound is a key component of the blend of signals that guide predators and parasitoids to the location of their prey. nih.gov This phenomenon, known as tritrophic interaction, increases the plant's fitness by outsourcing its defense to a third trophic level. uni-hannover.de For example, in tomato and other plant species, the emission of TMTT under insect attack has been shown to attract insect predators of the herbivores. nih.gov This indirect defense mechanism is a common strategy among many angiosperm species, including lima bean, maize, and Arabidopsis. nih.govnih.gov

Table 2: Examples of TMTT-Mediated Indirect Defense

| Plant Species | Herbivore | Attracted Natural Enemy | Source(s) |

| Lima Bean (Phaseolus lunatus) | Spider mites (Tetranychus urticae) | Predatory mites (Phytoseiulus persimilis) | nih.govmdpi.com |

| Tomato (Solanum lycopersicum) | Generalist herbivores | Insect predators | nih.gov |

| Arabidopsis thaliana | Crucifer-specialist insects | Parasitoids/predators | nih.govresearchgate.net |

| Maize (Zea mays) | Generalist herbivores | Parasitoids/predators | nih.govoup.com |

In addition to producing the volatile TMTT, many plants, particularly in the genus Nicotiana, convert this compound into non-volatile defensive compounds known as 17-hydroxythis compound diterpene glycosides (HGL-DTGs). nih.govresearchgate.net These compounds are stored within the plant tissues, primarily in the leaves, and serve as a potent form of direct chemical defense. nih.govoup.com

HGL-DTGs are highly effective defensive metabolites that confer resistance against a range of herbivores. oup.comresearchgate.net They function as powerful antifeedants and can inhibit the growth of insect larvae. Research on Nicotiana attenuata has demonstrated the critical defensive role of these compounds. nih.gov When the production of HGL-DTGs was suppressed in these plants by silencing the geranylgeranyl diphosphate synthase gene (a key step for this compound biosynthesis), tobacco hornworm larvae feeding on them gained up to three times more mass than larvae on control plants. nih.gov This finding highlights that HGL-DTGs are potent direct defenses, even more so than other well-known defensive compounds like nicotine (B1678760) against this particular herbivore. nih.gov The defensive function of HGL-DTGs is linked to their ability to inhibit ceramide synthase, an enzyme essential for the synthesis of sphingolipids in eukaryotic organisms, after being activated in the insect's gut. researchgate.net

Table 3: Impact of HGL-DTGs on Herbivore Performance in Nicotiana attenuata

| Plant Line | Key Characteristic | Effect on Manduca sexta Larvae | Source(s) |

| Control (Empty Vector) | Normal HGL-DTG levels | Baseline mass gain | nih.gov |

| Naggpps-silenced | Reduced HGL-DTG production | Up to 3x more mass gain compared to control | nih.gov |

Biosynthesis of TMTT from this compound

Accumulation of Hydroxythis compound Diterpene Glycosides (HGL-DTGs)

Involvement in Plant-Insect Interactions

This compound is a key player in the chemical ecology of plant-insect interactions, functioning both as a component of insect pheromones and as a modulator of insect behavior.

This compound is recognized as an important insect semiochemical, a chemical signal that mediates interactions between organisms. researchgate.net It is a common component of the marking pheromones of male bumblebees and cuckoo-bumblebees. researchgate.net In the click beetle Agriotes sordidus, geranyl hexanoate, a derivative of geraniol (B1671447) which is structurally related to this compound, has been identified as a female-produced sex pheromone that attracts both males and females. researchgate.net The activity of these semiochemicals is highly dependent on their specific chemical structures, where even minor variations can significantly alter their effectiveness. numberanalytics.com

Pheromones, in general, are species-specific chemical signals that can elicit a range of behaviors, including mating, aggregation, and alarm responses. numberanalytics.com They are typically small, volatile molecules that can be detected by specialized sensory organs on insects, such as antennae. numberanalytics.com

This compound and its derivatives can significantly influence the behavior of various insect species. The compound itself is found in the defensive secretions of Reticulitermes termites and is also a component of pine wood. researchgate.net It exhibits insecticidal activity against several ant species, with its effectiveness varying depending on the ant's predatory strategy. researchgate.net For instance, ants that raid termite nests are more susceptible than those that apply venom to their prey's cuticle. researchgate.net This suggests that this compound acts as a natural insecticide, potentially by interfering with the transmission of nerve impulses. researchgate.net

Furthermore, the volatile C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), which is derived from this compound, plays a crucial role in indirect plant defense. nih.govnih.gov Plants release TMTT in response to herbivore attacks, and this volatile compound attracts predators and parasitoids of the herbivores. nih.govmdpi.comuni-hannover.de For example, the emission of TMTT by Arabidopsis thaliana after being fed upon by caterpillars of the crucifer pest Pieris rapae attracts the parasitoid wasp Cotesia rubecula. uni-hannover.de Similarly, lima bean plants attacked by spider mites release larger amounts of TMTT, which in turn attracts predatory mites. nih.gov This demonstrates how plants can utilize this compound derivatives to recruit natural enemies of their attackers, thereby reducing herbivore damage. nih.govmdpi.com

| Insect Species | Interaction with this compound/Derivative | Behavioral Outcome |

| Agriotes sordidus (Click Beetle) | Female-produced pheromone (Geranyl hexanoate) | Attraction of both males and females. researchgate.net |

| Reticulitermes species (Termites) | Component of defensive secretion | Defense against predators. researchgate.net |

| Various Ant Species | Insecticidal activity | Toxicity varies with predatory strategy. researchgate.net |

| Pieris rapae (Cabbage White Butterfly) | Plant-emitted TMTT (derived from this compound) | Attraction of parasitoid wasps (Cotesia rubecula). uni-hannover.de |

| Tetranychus urticae (Spider Mite) | Plant-emitted TMTT (derived from this compound) | Attraction of predatory mites (Phytoseiulus persimilis). nih.gov |

Insect Pheromone Activity

Intracellular Metabolite Function

Beyond its ecological roles, this compound is a crucial intermediate in major metabolic pathways within cells.

This compound is a diterpenoid, a class of terpenoids built from four isoprene (B109036) units. nih.gov The biosynthesis of all terpenoids begins with the five-carbon molecules isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govuva.nl Through a series of condensation reactions, these precursors are built up to form geranylgeranyl diphosphate (GGPP), a 20-carbon intermediate. nih.govuva.nlmdpi.com

A terpene synthase (TPS) enzyme then catalyzes the conversion of GGPP into this compound. nih.govuva.nl This makes this compound a key branching point in the diterpenoid pathway. nih.gov It serves as the direct precursor to the volatile homoterpene TMTT, a significant compound in plant defense. nih.govmdpi.comnih.gov The formation of TMTT from this compound involves an oxidative degradation process. mdpi.comnih.gov Furthermore, GGPP, the precursor to this compound, is also the starting point for the synthesis of the phytol (B49457) tail of chlorophylls (B1240455) and the C40 carotenoids, highlighting the central position of this pathway in plant metabolism. escholarship.org

This compound has been identified as an inhibitor of de novo sphingolipid biosynthesis. nih.govthieme-connect.com Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in various cellular processes.

Research has shown that this compound, along with other terpene alcohols like phytol and farnesol, can block the early stages of the sphingolipid biosynthetic pathway. nih.gov Specifically, this compound is suggested to inhibit the enzyme serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid synthesis. nih.govebi.ac.uk This inhibition leads to a reduction in the accumulation of sphinganine, an intermediate in the pathway. nih.gov The inhibitory effect of this compound on SPT was demonstrated in pig kidney epithelial cells (LLC-PK1). nih.gov

| Compound | Class | Role/Activity |

| This compound | Diterpene alcohol | Pheromone component, insect behavior modulator, intermediate in terpenoid pathways, inhibitor of sphingolipid biosynthesis. researchgate.netresearchgate.netnih.gov |

| Geranyl hexanoate | Geraniol derivative | Female-produced sex pheromone in Agriotes sordidus. researchgate.net |

| 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) | C16-homoterpene | Attracts predators and parasitoids of herbivores. nih.govnih.gov |

| Isopentenyl diphosphate (IPP) | C5 isoprenoid | Universal precursor for terpenoid biosynthesis. nih.govmdpi.com |

| Dimethylallyl diphosphate (DMAPP) | C5 isoprenoid | Universal precursor for terpenoid biosynthesis. nih.gov |

| Geranylgeranyl diphosphate (GGPP) | C20 diterpene precursor | Precursor to this compound, phytols, and carotenoids. nih.govescholarship.org |

| Sphinganine | Sphingolipid intermediate | Accumulation is reduced by this compound. nih.gov |

| Serine palmitoyltransferase (SPT) | Enzyme | Inhibited by this compound. nih.gov |

| Phytol | Diterpene alcohol | Inhibits sphingolipid biosynthesis. nih.govnih.gov |

| Farnesol | Sesquiterpene alcohol | Inhibits sphingolipid biosynthesis. nih.govnih.gov |

Role as an Intermediate in Broader Terpenoid Pathways

Other Biological Activities

In addition to the roles detailed above, this compound is a component of essential oils from various plants, such as Jasminum grandiflorum and Michelia champaca. nih.govuva.nl Essential oils from the Salvia genus, which can contain terpenoids like this compound, have been noted for a range of bioactivities, including antioxidant and antibacterial properties. mdpi.com this compound itself is also recognized as a fragrance ingredient. nih.gov Research has also pointed to the insecticidal properties of this compound. researchgate.netontosight.ai

Influence on Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression in response to population density. springermedizin.demdpi.comcreative-diagnostics.comnih.gov This process relies on the production, detection, and response to small signaling molecules known as autoinducers. springermedizin.denih.gov When the concentration of these autoinducers reaches a certain threshold, it triggers collective behaviors such as biofilm formation, virulence factor production, and sporulation. springermedizin.demdpi.comcreative-diagnostics.comnih.gov

Research has shown that certain natural compounds can interfere with QS, acting as quorum sensing inhibitors (QSIs). springermedizin.de These inhibitors can disrupt bacterial communication, thereby reducing pathogenicity and preventing the formation of biofilms, which are communities of bacteria that are notoriously resistant to antimicrobial agents. springermedizin.de While the direct and specific mechanisms of this compound as a quorum sensing inhibitor are still under detailed investigation, some studies have indicated the potential for isomers of this compound to influence bacterial processes. For instance, a geranyl linalool (B1675412) isomer has been noted in studies exploring the bacteriostatic and bactericide correlation of various compounds. scispace.com

The ability of such compounds to interfere with bacterial signaling highlights a promising area for the development of new strategies to control bacterial infections and their associated virulence. springermedizin.de

| Bacterial Communication Process | Key Features | Mediating Molecules | Potential Influence of this compound Derivatives |

| Quorum Sensing (QS) | Cell-density dependent gene expression, coordination of group behaviors. springermedizin.demdpi.comcreative-diagnostics.comnih.gov | Autoinducers (AIs), such as Acyl-Homoserine Lactones (AHLs) in Gram-negative bacteria and Autoinducing Peptides (AIPs) in Gram-positive bacteria. springermedizin.denih.gov | Isomers of this compound may act as Quorum Sensing Inhibitors (QSIs), disrupting bacterial communication and processes like biofilm formation. springermedizin.descispace.com |

Identification in Animal Secretions

This compound has been identified as a component in the secretions of various animals, where it functions as a semiochemical—a chemical substance that carries a message. plos.org These secretions play vital roles in defense, pheromonal communication, and other ecological interactions.

In the animal kingdom, this compound is notably present in the defensive secretions of certain termite species of the genus Reticulitermes. researchgate.net In these termites, it acts as a natural insecticide against predatory ants, with its toxicity varying depending on the predator's mode of attack. researchgate.net This compound is found in the frontal gland of termite soldiers. researchgate.net

Furthermore, isomers of this compound have been identified in the glandular secretions of mammals. For example, a geranyl linalool isomer was detected in studies of rat preputial glands, suggesting a potential role in mammalian chemical communication. doc.govt.nz The presence of such compounds in animal secretions underscores their importance in mediating interactions both within and between species. plos.org

| Animal Group | Type of Secretion | Identified Compound | Proposed Function |

| Termites (Reticulitermes sp.) | Defensive secretion from the frontal gland. researchgate.net | This compound. researchgate.net | Insecticidal defense against predatory ants. researchgate.net |

| Rats | Preputial gland secretion. doc.govt.nz | Geranyl linalool isomer. doc.govt.nz | Potential role in chemical communication (pheromones). doc.govt.nz |

Metabolic Engineering and Biotechnological Production of Geranyllinalool

Heterologous Expression Systems for Geranyllinalool Biosynthesis

The core of biotechnological production involves introducing the necessary genetic machinery into a host microorganism. rroij.com In the case of this compound, this typically involves expressing a this compound synthase (GES) gene, which converts the precursor geranylgeranyl diphosphate (B83284) (GGPP) into the final product.

Cyanobacteria, such as Synechocystis, are attractive chassis for producing chemicals like this compound because they are photosynthetic, converting CO2 and sunlight into valuable compounds. researchgate.netmdpi.com They naturally possess the methylerythritol phosphate (B84403) (MEP) pathway, which produces the necessary precursors for terpenoid synthesis. researchgate.netmdpi.com

In studies using engineered Synechocystis, total average yields of 360 μg of this compound per gram of dry cell weight were achieved over a 48-hour cultivation period. nih.gov However, the accumulation of this compound within the cells had a mild inhibitory effect on the cyanobacteria's fitness and growth. nih.govescholarship.org The duplication time of the this compound-producing Synechocystis transformants was 1.4 times longer than that of the unmodified control cells. nih.govescholarship.org General strategies to improve productivity in cyanobacterial cultures include the use of high-density cultivation (HDC) systems, which have been shown to significantly enhance the yield of other natural products. mdpi.com While metabolic flux towards terpenoids can be inefficient due to complex regulation, metabolic engineering approaches, such as overexpressing key enzymes in the pathway, are employed to enhance yields. mdpi.com

A significant challenge in using cyanobacteria for this compound production is product sequestration. nih.govescholarship.org A substantial portion, approximately 60-70% of the total this compound produced, is trapped inside the transformant cells. nih.govescholarship.org This intracellular accumulation necessitates cell disruption to release and isolate the compound. nih.govescholarship.org The tough cellular membranes of cyanobacteria present a general challenge for RNA and metabolite extraction, often requiring additional disruptive processes. biorxiv.org The remaining 30-40% of the this compound diffuses out of the cells and can be found floating on the surface of sealed liquid cultures. researchgate.netnih.govescholarship.org This portion can be collected by applying a hydrophobic overlay, such as a hexane (B92381) solvent, without the need for cell disruption. researchgate.netnih.gov

Table 1: Summary of this compound Production in Synechocystis

| Parameter | Finding | Citation |

|---|---|---|

| Yield | 360 µg/g dry cell weight over 48 hours. | nih.gov |

| Cellular Location | 60-70% sequestered inside the cells. | nih.govescholarship.org |

| 30-40% diffuses out into the culture medium. | nih.govescholarship.org | |

| Effect on Host | Mild inhibitory effect on cell fitness and biomass growth rate. | nih.govescholarship.org |

| Duplication time increased by 1.4-fold compared to control. | nih.govescholarship.org | |

| Extraction Method | Cell disruption required for intracellular product. | nih.govescholarship.org |

Escherichia coli is a widely used and well-understood host for metabolic engineering due to its rapid growth and the availability of advanced genetic tools. uva.nl

A primary challenge in microbial terpenoid production is the limited availability of precursors. nih.govresearchgate.net To overcome this, an artificial Isopentenol (B1216264) Utilization Pathway (IUP) has been successfully constructed and introduced into E. coli to enhance the supply of GGPP. nih.govresearchgate.netd-nb.info The IUP functions independently of the native MEP and mevalonate (B85504) (MVA) pathways, bypassing their strict cellular regulatory mechanisms. d-nb.info This pathway efficiently converts externally supplied C5 alcohols, such as isopentenol or prenol, into the fundamental terpenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netd-nb.inforesearchgate.net

In one study, the IUP was established in E. coli to boost the GGPP supply. nih.gov This was combined with the screening of various plant-derived this compound synthases to identify the most efficient enzyme for converting GGPP to this compound. nih.govnih.gov Other strategies include the co-transformation of plasmids like pIRS and pGG, which contain genes (e.g., dxs, dxr, idi, and GGPPS) that further enhance the production of IPP, DMAPP, and their condensation into GGPP. rroij.com

Significant improvements in this compound yield have been achieved through strain selection and the optimization of culture conditions. nih.gov When comparing different E. coli host strains, the C41(DE3) strain was found to be remarkably more productive than the BL21(DE3) strain, yielding approximately eight times more this compound, with a titer of 31.42 mg/L in a terrific broth (TB) culture medium. rroij.com

Further optimization of fermentation conditions has pushed yields even higher. Key factors investigated include:

Carbon Source : Using glycerol (B35011) as the primary carbon source resulted in a this compound yield of 282.98 mg/L, which was 1.9 times higher than when glucose was used. nih.gov

Inducer Concentration : The concentration of the inducing agent, isopropyl-β-D-thiogalactoside (IPTG), was optimized. A concentration of 0.4 mM IPTG led to a peak yield of 447.46 mg/L after 72 hours of fermentation. nih.gov

Prenol Addition : The addition of prenol, a substrate for the IUP, was also optimized to maximize precursor availability. nih.govresearchgate.net

Through this multi-step optimization process in shake flasks, a titer of 447.51 mg/L was achieved. nih.govnih.gov When production was scaled up to a 5-L fed-batch fermenter, a final titer of 2.06 g/L of this compound was obtained, representing a significant achievement in the microbial production of this compound. nih.govresearchgate.netnih.gov

Table 2: Optimization of this compound Production in Engineered E. coli

| Strain/Condition | Pathway/Enzyme | Yield | Citation |

|---|---|---|---|

| E. coli BL21(DE3) | pIRS + pGG + AtGES | 3.74 mg/L | rroij.com |

| E. coli C41(DE3) | pIRS + pGG + AtGES | 31.42 mg/L | rroij.com |

| E. coli GL01 (IUP) | Artificial IUP + Screened GES | 274.78 mg/L | nih.govnih.gov |

| E. coli GL01 (Optimized) | IUP, Glycerol, 0.4 mM IPTG | 447.51 mg/L | nih.govnih.gov |

Production in Escherichia coli

Strategies for Enhanced Production and Secretion

To boost the production and secretion of this compound in microbial hosts, several metabolic engineering strategies have been employed. A key approach involves enhancing the supply of the precursor geranylgeranyl diphosphate (GGPP). nih.gov This has been achieved by introducing and optimizing an artificial isopentenol utilization pathway (IUP), which can operate independently of the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. nih.govd-nb.info The IUP simplifies the biosynthetic route and bypasses the host's strict cellular regulatory mechanisms, leading to a more efficient synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of terpenoids. nih.govd-nb.info

Further enhancements in yield can be realized by optimizing fermentation conditions. For instance, in engineered E. coli, using glycerol as the primary carbon source has been shown to significantly increase this compound production compared to glucose. nih.gov Temperature is another critical factor; a lower induction temperature of 20°C has been found to be optimal for maximizing production, as it enhances the solubility and expression of heterologous enzymes. nih.govd-nb.info

While secretion of this compound is a desirable trait for simplifying downstream processing, strategies to directly enhance its export are still under development. One proposed future strategy involves the deletion of genes encoding transmembrane proteins, which could potentially increase the intracellular storage and subsequent release of hydrophobic metabolites like this compound. d-nb.info

Production in Yeast

Saccharomyces cerevisiae (yeast) is another attractive host for producing terpenoids, including diterpenes like this compound. researchgate.netrsc.org Yeast naturally possesses the mevalonate (MVA) pathway, which synthesizes the essential precursors IPP and DMAPP. rsc.org However, for efficient diterpene production, significant metabolic engineering is required to channel the metabolic flux towards the desired product. researchgate.netchalmers.se

Engineered Pathways for Diterpenoid Accumulation

A major challenge in producing diterpenoids in yeast is the efficient synthesis of the 20-carbon precursor, GGPP. researchgate.net The native yeast farnesyl diphosphate synthase, Erg20p, primarily produces the 15-carbon farnesyl diphosphate (FPP). researchgate.net To overcome this limitation, protein engineering of Erg20p has been successfully employed to convert it into a geranylgeranyl diphosphate synthase. researchgate.net This engineered enzyme significantly improves the production of GGPP-derived isoprenoids. researchgate.net

Another strategy to enhance the accumulation of diterpenoids is the fusion of enzymes that catalyze consecutive steps in the biosynthetic pathway. chalmers.senih.gov For example, fusing a GGPP synthase to a diterpene synthase can facilitate metabolic channeling, increasing the local concentration of the substrate and improving the final product yield. researchgate.netchalmers.se Furthermore, introducing heterologous pathways, such as the isopentenol utilization pathway (IUP), provides a shortcut to IPP and DMAPP synthesis, bypassing the regulatory bottlenecks of the native MVA pathway and significantly boosting the precursor pool for diterpene synthesis. rsc.orgpnas.org

Strategies for Improving Production Yields

Achieving high titers of this compound in microbial hosts necessitates a multi-faceted approach to metabolic engineering, focusing on optimizing the entire production pathway from precursor supply to final product formation.

Gene Overexpression and Pathway Manipulation

Furthermore, the fusion of sequential enzymes in the pathway, such as a GGPPS and a diterpene synthase, has been shown to be an effective strategy to improve production yields by promoting substrate channeling. chalmers.senih.gov In yeast, fusing the farnesyl diphosphate synthase (Erg20p) with a GGPP synthase (BTS1) can also redirect metabolic flux towards GGPP. nih.gov

The following table summarizes the impact of overexpressing different genes on terpenoid production in yeast:

| Engineered Strain | Overexpressed Genes | Product | Titer Improvement |

| WM4 | BTS1-GGGS-ERG20 F96C | Miltiradiene | Reached 172.77 mg/L researchgate.net |

| SCX38 | BTS1-PaGGPPS | Sclareol | Improved to 347.4 mg/L chalmers.se |

| GGOH-producing strain | HMG1, BTS1-DPP1, BTS1-ERG20 | Geranylgeraniol (B1671449) | Reached 3.31 g/L in fed-batch fermentation nih.gov |

Minimizing Metabolic Pathway Competition

A significant challenge in metabolic engineering is the diversion of metabolic intermediates to competing native pathways. In yeast, the primary competing pathway for FPP is the ergosterol (B1671047) biosynthesis pathway, which is essential for cell viability. oup.comnih.gov To redirect FPP towards diterpene production, the expression of the ERG9 gene, which encodes squalene (B77637) synthase, the first committed step in ergosterol biosynthesis, can be downregulated. chalmers.seoup.com This is often achieved by replacing its native promoter with a weaker or inducible promoter. chalmers.seoup.com

In E. coli, the formation of byproducts such as acetate (B1210297) can inhibit cell growth and reduce product yield. d-nb.info Strategies to minimize acetate formation, such as controlled feeding of the carbon source and optimizing fermentation conditions, are crucial for improving this compound production. nih.govd-nb.info Research has shown that using glycerol as a carbon source and employing an oxygen-dependent feeding strategy can effectively mitigate the accumulation of inhibitory byproducts like acetic acid, lactic acid, and ethanol. nih.gov

Two-Phase Bioprocess Fermentation

Two-phase bioprocess fermentation is a technique used to enhance the production of hydrophobic compounds like terpenoids by introducing an organic solvent phase into the fermentation broth. mdpi.com This organic phase can extract the product in situ, which can alleviate product toxicity to the host cells and simplify downstream purification. nih.govmdpi.com

However, the suitability of this method is compound-specific. In the case of this compound production in E. coli, studies have shown that two-phase fermentation using solvents like isopropyl myristate, dodecane, and oleyl alcohol did not enhance, and in fact, significantly reduced the yield compared to single-phase fermentation. nih.gov This was observed even though this compound itself did not exhibit significant cytotoxicity to the E. coli host. researchgate.net These findings suggest that for this compound, single-phase fermentation is the more effective approach. nih.gov In contrast, two-phase extractive fermentation has proven successful for other terpenoids, such as trans-nerolidol, where it led to a significant increase in production. mdpi.com

The following table shows the results of different fermentation strategies for this compound production in engineered E. coli:

| Fermentation Type | Organic Solvent | This compound Yield | Reference |

| Single-Phase | None | 2.06 g/L (in 5-L fermenter) | nih.gov |

| Two-Phase | Isopropyl Myristate | Significantly reduced | nih.gov |

| Two-Phase | Dodecane | Significantly reduced | nih.gov |

| Two-Phase | Oleyl Alcohol | Significantly reduced | nih.gov |

Advantages of Microbial Synthesis over Traditional Methods

The production of this compound has traditionally relied on two main approaches: chemical synthesis and direct extraction from plant sources. nih.govd-nb.inforesearchgate.net However, these conventional methods are fraught with challenges that limit their efficiency, economic viability, and environmental sustainability. Biotechnological production using metabolically engineered microorganisms presents a compelling alternative, offering numerous advantages over these established techniques.

Traditional chemical synthesis of this compound is often complex, involving multiple reaction steps that require stringent conditions. nih.govresearchgate.net These processes can be economically unsustainable and environmentally detrimental due to the use of harsh chemicals and the generation of hazardous waste. nih.govnih.govresearchgate.netresearchgate.net Furthermore, the intricate nature of these chemical reactions often leads to low yields, making large-scale production difficult and costly.

Extraction from plants, the other traditional method, also has significant drawbacks. The concentration of this compound in plant tissues is often low, necessitating the processing of large amounts of biomass to obtain commercially viable quantities. nih.gov This results in high extraction costs and can be unsustainable, raising environmental concerns related to land use and biodiversity. researchgate.net The efficiency of extraction can also be a limiting factor. nih.govresearchgate.net

In contrast, microbial synthesis using engineered hosts like Escherichia coli and Saccharomyces cerevisiae offers a more sustainable, efficient, and scalable solution. nih.govd-nb.infonih.gov The primary advantages of this approach include:

Economic Viability : While initial research and development require investment, microbial production has the potential to be more cost-effective at an industrial scale. abhijeetshirke.in This is due to higher potential yields, less complex downstream processing, and the use of inexpensive growth media. nih.govencyclopedia.pub

Process Optimization and Scalability : Microbial fermentation systems are highly amenable to optimization. nih.gov Key parameters such as temperature, pH, nutrient composition, and inducer concentration can be fine-tuned to maximize product yield. nih.govd-nb.info Research has demonstrated that adjusting these factors can lead to significant increases in this compound production. nih.gov Furthermore, the process is highly scalable, with successful demonstrations of transitioning from small-scale shake flasks to larger bioreactors, achieving significantly higher product titers. nih.govd-nb.inforesearchgate.net

High Efficiency and Shorter Production Cycles : Microbial systems, with their rapid growth rates, allow for shorter production cycles compared to the time required for growing and harvesting plant sources. nih.gov Metabolic engineering enables the creation of highly efficient microbial "factories" tailored for the high-level production of a specific target compound like this compound. nih.govd-nb.info

Detailed Research Findings

Recent studies have highlighted the potential of microbial platforms for this compound production. In one notable study, engineered E. coli was able to produce this compound at a titer of 274.78 ± 2.48 mg/L in shake flask experiments. nih.govresearchgate.net Through systematic optimization of fermentation conditions, the yield was further increased.

The following tables summarize key data from research on the optimization of this compound production in engineered E. coli.

Table 1: Effect of Fermentation Conditions on this compound Yield in Engineered E. coli

| Parameter Optimized | Condition | This compound Yield (mg/L) | Fold Increase | Reference |

|---|---|---|---|---|

| Baseline | Initial Strain (GL01) | 274.78 ± 2.48 | - | nih.gov |

| Carbon Source | Glycerol (10 g/L) | 282.98 ± 5.00 | ~1.03 | nih.gov |

| Glucose (10 g/L) | ~148.94 | - | nih.gov | |

| Induction Temperature | 20°C | 334.78 ± 8.11 | ~1.22 | nih.govd-nb.info |

| Inducer (IPTG) Conc. | 0.4 mM | 447.46 ± 6.94 | ~1.63 | nih.gov |

| Precursor (Prenol) Conc. | 2.5 g/L | 447.51 ± 6.92 | ~1.63 | nih.gov |

As the data indicates, optimizing factors such as the carbon source, induction temperature, and the concentration of both the inducer (IPTG) and a precursor (prenol) significantly boosts production. Using glycerol as a carbon source resulted in a 1.9-fold higher yield compared to glucose. nih.gov The final optimized shake flask conditions resulted in a yield of 447.51 ± 6.92 mg/L. nih.govresearchgate.net

The scalability of this microbial platform has also been successfully demonstrated.

Table 2: Scaled-Up Production of this compound

| Scale | Host Organism | Method | Final Titer | Reference |

|---|---|---|---|---|

| Shake Flask | E. coli BL21 (DE3) | Co-expression of precursor and synthase genes | 3.74 mg/L | |

| Shake Flask | E. coli C41 (DE3) | Optimized host strain | 31.42 mg/L | |

| Shake Flask | E. coli GL01 | Optimized fermentation | 447.51 mg/L | nih.govresearchgate.net |

The transition from shake flasks to a 5-L fed-batch fermenter resulted in a substantial increase in the this compound titer, reaching an unprecedented 2.06 g/L. nih.govd-nb.inforesearchgate.net This demonstrates the significant potential of microbial fermentation for the industrial-scale production of this compound, offering a clear advantage over the limitations of traditional methods.

Analytical Methodologies in Geranyllinalool Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of geranyllinalool is its extraction from the source material, which can range from plant tissues to microbial cultures. The chosen method depends on the sample matrix and the target form of the compound (free alcohol or glycoside).

For cellular cultures, such as engineered Escherichia coli, a common procedure involves cell lysis via sonication. d-nb.infonih.gov Following disruption, a solvent extraction is performed, often using a mixture of n-hexane and ethyl acetate (B1210297), to separate the lipophilic this compound from the aqueous cell lysate. d-nb.infonih.gov Similarly, for plant tissues, leaves are often frozen in liquid nitrogen, crushed, and immersed in a solvent like n-hexane for an extended period to ensure complete extraction of terpenoids. researchgate.net

When analyzing volatile emissions from plants, headspace solid-phase microextraction (HS-SPME) is a preferred technique. This method allows for the collection of airborne compounds directly from the headspace surrounding the plant material, such as leaves, providing a profile of the emitted volatiles without solvent extraction. oup.com

Chromatographic and Spectrometric Analysis

Once extracted, this compound and its derivatives are analyzed using powerful chromatographic and spectrometric methods that enable their separation, identification, and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In this method, the extracted compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which fragments them into a unique pattern of ions.

Qualitative detection is achieved by comparing both the retention time and the mass spectrum of a peak in the sample to those of an authentic this compound standard. oup.comnih.gov This dual confirmation provides high confidence in the identification of the compound. nih.gov GC-MS is also used for quantitative analysis, where the amount of this compound can be determined by creating a standard curve from known concentrations of a pure standard. The technique is sensitive enough to detect even minor amounts of this compound emitted from plant leaves. nih.gov In numerous studies involving the functional characterization of this compound synthase genes, GC-MS is the definitive tool to verify the production of this compound in recombinant organisms like E. coli. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | HP-5MS (0.25 μm × 60 m, 0.25 μm) | d-nb.infonih.gov |

| Carrier Gas | Helium (1 mL/min flow rate) | |

| Temperature Program | Initial hold at 60°C for 2 min, ramp at 8°C/min to 280°C, hold for 10 min. | d-nb.info |

| Initial hold at 80°C for 2 min, ramp at 10°C/min to 210°C, then 3°C/min ramp to 240°C. | ||

| Injector and MS quadrupole detector temperatures set at 250°C and 150°C, respectively. | ||

| Identification | Comparison of retention time and mass spectra with authentic standard. | oup.comnih.gov |

For purely quantitative measurements, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often employed. mdpi.com While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for quantification. The detector responds to combustible, carbon-containing compounds as they elute from the GC column. In studies analyzing the production of this compound in engineered cyanobacteria, GC-FID was used to quantify the product. A this compound standard showed a retention time of 22.7 minutes, while the product from the transformant cultures had a corresponding peak at 22.6 minutes, confirming its identity and allowing for quantification. researchgate.net

This compound can also be present in plants as non-volatile glycosides. These polar molecules are not suitable for GC analysis without derivatization. Therefore, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is commonly used to separate these complex compounds. nih.gov

A highly advanced method for the analysis of 17-hydroxythis compound diterpene glycosides (HGL-DTGs) in Nicotiana tabacum involves heart-cutting two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS). researchgate.net In this system, a reversed-phase liquid chromatography (RPLC) column is used in the first dimension to perform an initial separation. The fraction containing the target HGL-DTGs is then selectively transferred ("heart-cut") to a second column for further separation before being detected by tandem MS, providing excellent accuracy and reproducibility for both qualitative and quantitative analysis. researchgate.net

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

Bioinformatics and Computational Approaches in Gene Identification and Characterization

The identification of the genes responsible for this compound biosynthesis, particularly this compound synthase (GES or GLS), heavily relies on bioinformatics. researchgate.netnih.gov Researchers use tools like the NCBI-BLASTx algorithm to compare protein sequences from one organism against databases of known proteins from others. mdpi.com For example, the SgGES gene from Salvia guaranitica was identified based on its high sequence identity to known diterpene synthase proteins from other Salvia species. mdpi.com

Beyond sequence similarity, computational tools are used for phylogenetic analysis, which helps to understand the evolutionary relationships between different terpene synthase (TPS) genes. nih.gov This can predict function, as genes that cluster together often have similar roles. Furthermore, databases like Pfam and InterPro are used to identify conserved protein domains within a sequence, such as the characteristic terpene synthase domains, which further confirms the gene's putative function before it is tested in the lab. researchgate.netmdpi.com

Molecular Biology Techniques (e.g., qRT-PCR, RT-PCR, gene cloning, functional assays)

Molecular biology techniques are essential for validating the function of candidate genes identified through bioinformatics.

Structure Activity Relationship Sar Studies of Geranyllinalool and Its Analogs

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of geranyllinalool and its derivatives is intrinsically linked to their chemical structures. Modifications to the parent molecule can significantly alter its activity. For instance, the conversion of this compound to its glycosides, such as 17-hydroxythis compound diterpene glycosides (HGL-DTGs) found in Nicotiana attenuata, demonstrates a naturally occurring structural modification that impacts its defensive role against herbivores. nih.govd-nb.info The sugar moieties are conjugated to the hydroxythis compound skeleton, and these glycosides can be further modified by the addition of other sugars. nih.gov While the total levels of these HGL-DTGs may remain constant, the concentration of individual compounds can change upon herbivore attack, suggesting a dynamic defense mechanism where specific structural variations are key to efficacy. nih.gov

Synthetic modifications also play a critical role in understanding SAR. The synthesis of analogs allows for a controlled investigation of how different parts of the molecule contribute to its activity. For example, studies on malonganenone analogues, which can be synthesized from this compound, involve varying both the head group and the chain length to analyze the structure-activity relationship for antiparasitic purposes. wgtn.ac.nz

Comparative Analysis with Other Terpenoids and Derivatives

This compound is one of many terpenoids, a large and diverse class of organic compounds produced by a variety of plants. nih.govslideshare.net Comparative analysis with other terpenoids helps to contextualize its activity and understand the significance of its specific structural features.

This compound is a C20 diterpene alcohol, and its structure can be compared to shorter-chain terpenoids like the C10 monoterpene alcohol linalool (B1675412) and the C15 sesquiterpene alcohol nerolidol (B1678203). nih.govuva.nl this compound synthases, the enzymes responsible for its production, can often use other isoprenyl diphosphate (B83284) precursors, such as farnesyl diphosphate (FPP) and geranyl diphosphate (GPP), to produce nerolidol and linalool, respectively. nih.govresearchgate.net However, the efficiency of these enzymes with different substrates can vary significantly. For example, the this compound synthase from tomato (Solanum lycopersicum), SlGLS, is 55-fold more efficient with geranylgeranyl diphosphate (GGPP) as a substrate to produce this compound than with FPP to produce nerolidol. nih.gov This highlights a degree of substrate specificity that influences the final product and its subsequent biological role.

The conversion of this compound to the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) is a key transformation that underscores the relationship between structure and function. nih.govmdpi.com This conversion is catalyzed by cytochrome P450 enzymes. nih.govrsc.org A similar process occurs with the C15 alcohol (E)-nerolidol, which is converted to the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). nih.govmdpi.com Both TMTT and DMNT are important signaling molecules in plant defense, attracting predators of herbivores. uva.nl The structural difference between this compound and nerolidol—an extra isoprene (B109036) unit in the former—directly leads to the difference in the chain length of their respective degradation products, TMTT and DMNT.

In terms of antimicrobial activity, this compound can be compared to other terpenoids like geraniol (B1671447), citral (B94496), and linalool. Studies on Gram-positive bacteria have shown that citral often exhibits the highest activity, followed by linalool and then geraniol. nih.govnih.gov While this compound itself has shown poor inhibitory activity against carotenoid synthesis in Synechococcus compared to other geranyl derivatives, its derivatives and related compounds possess a range of biological activities. chemicalbook.com

Investigation of Specific Functional Groups and Their Influence on Activity

The functional groups within the this compound molecule are critical determinants of its chemical properties and biological activity. The tertiary hydroxyl (-OH) group and the multiple carbon-carbon double bonds are key features.

The hydroxyl group is a primary site for modification, such as glycosylation, which, as mentioned earlier, creates the HGL-DTGs. nih.gov This glycosylation not only changes the polarity and solubility of the molecule but also appears to be a key element in the plant's defense strategy. nih.gov The aglycone, the non-sugar part of the glycoside (in this case, a derivative of this compound), is thought to be responsible for the feeding-deterrent properties. researchgate.net

The isocyanide functional group (-N≡C), while not present in this compound itself, has been incorporated into terpenoid-like structures, and SAR studies have identified the aryl isonitrile group as a key pharmacophore for antibacterial activity. acs.org This suggests that the introduction of different functional groups onto a terpenoid scaffold like that of this compound could lead to novel bioactive compounds.

SAR in Relation to Insecticidal and Antimicrobial Properties

The structure-activity relationship of this compound is particularly relevant to its insecticidal and antimicrobial properties.

Insecticidal Properties:

This compound itself is an insecticidal component of pine wood. researchgate.net Its effectiveness as an insecticide is species-dependent. For example, it is toxic to certain ant predators that raid termite nests, while the termites themselves, which can secrete this compound as a defensive compound, are highly resistant. researchgate.net This suggests a co-evolutionary aspect to its SAR, where the target organism's biology dictates the compound's efficacy.

The conversion of this compound to TMTT is a well-documented indirect defense mechanism in plants. d-nb.infouva.nl TMTT acts as a volatile signal that attracts predators of the herbivorous insects attacking the plant. uva.nl This relationship underscores that the biological activity is not always due to direct toxicity but can also be mediated through ecological interactions, with the specific structure of the volatile compound being critical for recognition by other organisms.

The table below summarizes the insecticidal activity of this compound against various insects.

| Target Organism | Activity | Lethal Dose (LD50) | Source |

| Termite workers (Reticulitermes) | Very resistant | 10,000 ppm | researchgate.net |

| Raiding ant predators | Natural insecticide | 6 ppm | researchgate.net |

| Venom-laying ant predators | Very resistant | 10,000 ppm | researchgate.net |

Antimicrobial Properties:

While this compound has been noted to have some antimicrobial properties, related terpenoids often show more potent activity. x-mol.net For instance, in studies against Gram-positive bacteria, citral and linalool were found to be more active than geraniol. nih.govnih.gov this compound has been used in studies investigating its influence on pyocyanin (B1662382) and Pseudomonas quinolone signal (PQS) production by Pseudomonas aeruginosa, indicating its potential to interfere with bacterial quorum sensing. chemicalbook.com

Toxicological Research and Safety Assessment of Geranyllinalool

In Vitro Toxicological Assays

In vitro toxicological assays are crucial for the initial screening of a substance's potential to cause genetic damage. For geranyllinalool, these tests have been conducted to assess its mutagenic and clastogenic potential.